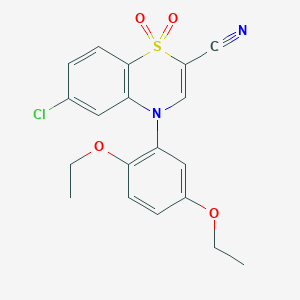

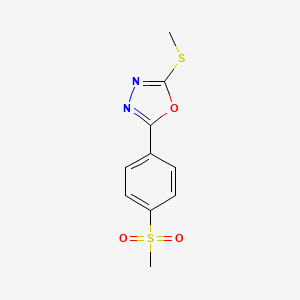

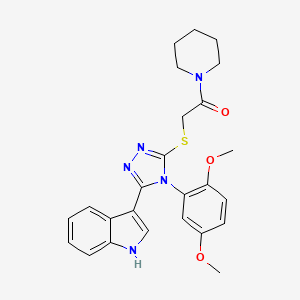

![molecular formula C21H17F2N3O3 B2551156 5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428363-57-8](/img/structure/B2551156.png)

5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms, suggests potential pharmacological properties. The molecule also contains substituted phenyl rings with fluorine and methoxy groups, which could influence its binding to biological targets and its overall bioactivity.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating the potential for such compounds to be developed as therapeutic agents . Another study reported the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were further reacted to yield pyrazolo[1,5-a]pyrimidine derivatives, indicating the versatility of pyrazole chemistry in generating diverse bioactive molecules .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the synthesized compounds in one study were established based on elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR . Another study reported a second monoclinic polymorph of a related pyrazolone compound, highlighting the importance of crystallography in understanding the solid-state properties of such molecules .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. The synthesis of 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involved multiple steps, including treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, followed by reaction with ethyl trifluoroacetate and hydrazine . This demonstrates the complexity of reactions that can be employed to construct the pyrazole core and introduce various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For instance, the introduction of a hydroxy group can lead to the formation of intramolecular hydrogen bonds, as observed in the structure of a related compound . Additionally, the presence of fluorine atoms can affect the lipophilicity and metabolic stability of the molecules, as seen in the development of a 5-lipoxygenase inhibitor .

科学的研究の応用

Synthesis and Characterization

Synthetic Methods : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives and related chemical structures involves reactions like the condensation of amino-pyrazoles with acetylacetone or aldehydes, yielding compounds with potential cytotoxic activities against certain cell lines. For instance, Hassan et al. (2014) detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Characterization Techniques : Advanced spectroscopic and analytical techniques, including IR, MS, 1H-NMR, and 13C-NMR, are employed to confirm the structures of synthesized compounds. These methodologies ensure accurate identification and characterization of the chemical entities being studied.

Biological Activities

Cytotoxic Activities : Research has also focused on evaluating the cytotoxic activities of these compounds. For example, novel fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles were synthesized and assessed for their antibacterial and antifungal activities, highlighting the potential antimicrobial properties of these compounds (Gadakh, Pandit, Rindhe, & Karale, 2010) (Gadakh et al., 2010).

Antimicrobial and Anticancer Potential : Additional studies have synthesized and evaluated the antimicrobial and anticancer activities of pyrazole derivatives, further underscoring the potential therapeutic applications of these chemical frameworks in treating infections and cancer (Puthran et al., 2019; Shingare et al., 2017) (Puthran et al., 2019); (Shingare et al., 2017).

特性

IUPAC Name |

5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2N3O3/c1-29-18-7-2-13(10-17(18)23)11-25-8-9-26-20(21(25)28)16(12-27)19(24-26)14-3-5-15(22)6-4-14/h2-10,27H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXDFPLRLAJQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=CN3C(=C(C(=N3)C4=CC=C(C=C4)F)CO)C2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

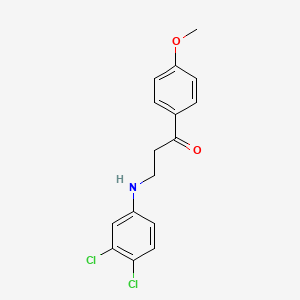

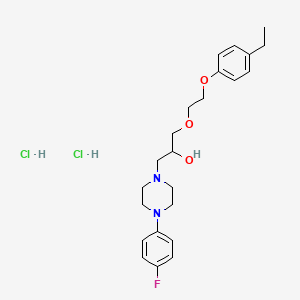

![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)

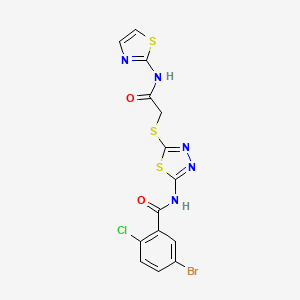

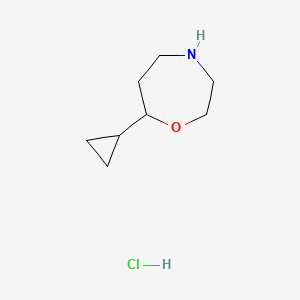

![N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2551088.png)

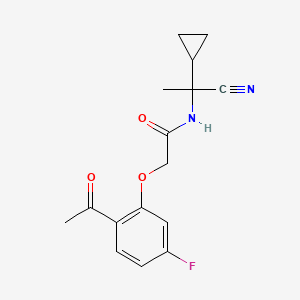

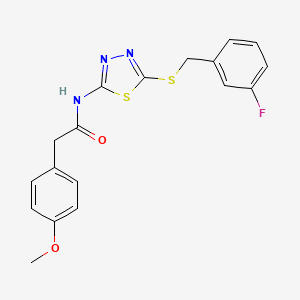

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)

![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)